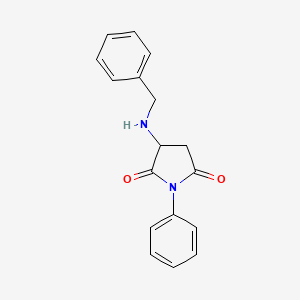

3-(Benzylamino)-1-phenylpyrrolidine-2,5-dione

Description

Contextualization within the Succinimide (B58015) Chemical Class and its Research Significance

3-(Benzylamino)-1-phenylpyrrolidine-2,5-dione belongs to the succinimide class of compounds, which are characterized by a pyrrolidine-2,5-dione core. This heterocyclic motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The succinimide ring is a well-recognized pharmacophore, and its derivatives have been extensively studied, leading to the discovery of compounds with a wide range of therapeutic applications.

The research significance of the succinimide scaffold is underscored by its prevalence in drugs targeting the central nervous system (CNS). Historically, succinimide derivatives have been successfully developed as anticonvulsant agents. The five-membered ring structure is considered a key element for interaction with various biological targets. The versatility of the succinimide core allows for substitutions at the nitrogen atom (N-substitution) and at the 3-position of the ring, enabling the modulation of physicochemical properties and biological activity.

Rationale for Academic Investigation of this compound as a Distinct Scaffold

The academic investigation of this compound as a distinct scaffold is driven by the pursuit of novel therapeutic agents with improved efficacy and safety profiles. The rationale for focusing on this specific molecule can be attributed to the following factors:

Hybrid Structure: The compound combines three key structural features: a phenyl group at the 1-position (N-phenyl), a benzylamino group at the 3-position, and the core pyrrolidine-2,5-dione ring. This hybrid design allows for the exploration of structure-activity relationships (SAR) by systematically modifying each component.

Potential for CNS Activity: Given the established role of succinimides as anticonvulsants, this scaffold is a logical starting point for the design of new CNS-active agents. The specific substitutions in this compound are intended to fine-tune its interaction with neurological targets.

Physicochemical Properties: The introduction of the N-phenyl and 3-benzylamino groups significantly influences the lipophilicity and steric bulk of the molecule compared to simpler succinimides. These modifications can affect the compound's ability to cross the blood-brain barrier and interact with specific receptor sites.

Recent research has focused on the synthesis and evaluation of a series of 3-aminopyrrolidine-2,5-dione (B1193966) derivatives, including the title compound, to explore their potential as anticonvulsant agents. One such study highlighted that 3-(benzylamino)−1-phenylpyrrolidine-2,5-dione exhibited notable antiseizure activity in the 6 Hz psychomotor seizure test, a model used to identify compounds effective against pharmacoresistant seizures. researchgate.net

Overview of Academic Research Trajectories for N-Substituted and 3-Substituted Pyrrolidine-2,5-dione Derivatives

The academic research trajectories for N-substituted and 3-substituted pyrrolidine-2,5-dione derivatives are diverse and have expanded beyond their initial application as anticonvulsants. The core scaffold has proven to be a versatile platform for the development of a wide array of biologically active compounds.

Anticonvulsant Activity: A primary focus of research remains the development of novel anticonvulsant drugs. Studies have shown that substitutions at both the N-1 and C-3 positions of the pyrrolidine-2,5-dione ring are crucial for activity. For instance, a series of 3-aminopyrrolidine-2,5-dione derivatives were synthesized and evaluated for their anticonvulsant properties. researchgate.net The findings from one such study are summarized in the table below, which includes the activity of this compound.

| Compound | Antiseizure Activity (6 Hz test) | Neurotoxicity (Rotarod test) |

|---|---|---|

| 3-(Benzylamino)pyrrolidine-2,5-dione | Active | Low |

| 3-(Phenylamino)pyrrolidine-2,5-dione | Active | Low |

| 3-(Butylamino)-1-phenylpyrrolidine-2,5-dione | Active | Low |

| This compound | Active | Low |

| 3-((4-Chlorophenyl)amino)pyrrolidine-2,5-dione | Active in multiple seizure models | Low |

Other CNS Activities: Beyond epilepsy, research has explored the potential of these derivatives in treating other neurological and psychiatric disorders. This includes investigations into their antipsychotic and antinociceptive (pain-relieving) properties. The structural similarity to known CNS drugs makes this scaffold a promising starting point for the development of new therapeutics for a range of neurological conditions.

Antimicrobial and Antitumor Activities: A growing area of research is the evaluation of N-substituted and 3-substituted pyrrolidine-2,5-diones for their antimicrobial and antitumor activities. Certain derivatives have shown promising results in inhibiting the growth of various pathogens and cancer cell lines, indicating the broad therapeutic potential of this chemical class.

Enzyme Inhibition: The pyrrolidine-2,5-dione scaffold has also been investigated for its ability to inhibit various enzymes. This line of research opens up possibilities for the development of targeted therapies for diseases where specific enzymes play a critical role.

Structure

3D Structure

Properties

IUPAC Name |

3-(benzylamino)-1-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c20-16-11-15(18-12-13-7-3-1-4-8-13)17(21)19(16)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYCOAZCWRPZHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=CC=C2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385463 | |

| Record name | 3-(Benzylamino)-1-phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7685-88-3 | |

| Record name | 3-(Benzylamino)-1-phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Benzylamino 1 Phenylpyrrolidine 2,5 Dione

Established Synthetic Pathways to the Pyrrolidine-2,5-dione Core with Specific Substituents

The traditional synthesis of substituted pyrrolidine-2,5-diones often involves a stepwise approach, focusing on the sequential construction of the heterocyclic core and the introduction of the desired substituents.

Cyclization Reactions for Pyrrolidine-2,5-dione Ring Formation

The formation of the pyrrolidine-2,5-dione ring is a fundamental step in the synthesis of 3-(Benzylamino)-1-phenylpyrrolidine-2,5-dione. A common and direct method involves the condensation of a suitably substituted succinic acid derivative with a primary amine. For instance, the reaction of a succinic acid precursor with an appropriate amine, followed by cyclization, is a well-established route to the succinimide (B58015) core.

One classical approach involves the reaction of succinic anhydride with a primary amine, which initially forms a succinamic acid intermediate. Subsequent dehydration, often facilitated by heating or the use of a dehydrating agent, leads to the formation of the pyrrolidine-2,5-dione ring. This method is versatile and can be adapted to introduce various substituents on the nitrogen atom.

Another strategy involves the intramolecular cyclization of amino acid derivatives. For example, derivatives of aspartic acid can be utilized to form 3-aminopyrrolidine-2,5-dione (B1193966) structures. A related approach describes the synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione from N-tert-butyloxycarbonylasparagine (Boc-Asn) by reaction with benzyl (B1604629) bromide in the presence of cesium carbonate, which facilitates both N-benzylation and cyclization.

The following table summarizes key cyclization strategies for the formation of the pyrrolidine-2,5-dione ring:

| Starting Material | Reagents | Key Transformation | Product Type |

| Succinic Anhydride | Primary Amine | Condensation and Dehydration | N-Substituted Pyrrolidine-2,5-dione |

| Substituted Succinic Acid | Primary Amine, Dehydrating Agent | Amidation and Cyclization | N,3-Disubstituted Pyrrolidine-2,5-dione |

| Aspartic Acid Derivative | Activating Agents, Base | Intramolecular Cyclization | 3-Amino-pyrrolidine-2,5-dione |

| N-Boc-Asparagine | Benzyl Bromide, Cesium Carbonate | N-Alkylation and Cyclization | N-Benzyl-3-aminopyrrolidine-2,5-dione |

Strategies for Introducing the N-Phenyl Moiety

The introduction of the N-phenyl group is typically achieved by using aniline or one of its derivatives as the primary amine in the cyclization reaction. The reaction of maleic anhydride with aniline in acetic acid, followed by the addition of a dehydrating agent like concentrated sulfuric acid, is a direct method to produce N-phenylmaleimide, which can be a precursor to the desired saturated pyrrolidine-2,5-dione.

Alternatively, a pre-formed succinic acid derivative can be reacted with aniline. For the synthesis of this compound, this would involve the reaction of a 3-(benzylamino)succinic acid derivative with aniline.

Approaches for Stereoselective Introduction of the 3-Benzylamino Group

The stereoselective introduction of the 3-benzylamino group is a critical challenge in the synthesis of enantiomerically pure this compound. One of the primary strategies to achieve stereocontrol is through the use of chiral starting materials. For instance, starting from a chiral aspartic acid derivative can set the stereochemistry at the C3 position of the pyrrolidine-2,5-dione ring.

Another approach involves the diastereoselective Michael addition of a benzylamine (B48309) to a chiral maleimide derivative. The use of chiral auxiliaries on the nitrogen of the maleimide or the use of a chiral catalyst can influence the stereochemical outcome of the addition.

Furthermore, asymmetric catalytic methods are being increasingly employed. For example, the use of chiral organocatalysts in the conjugate addition of amines to maleimides can provide access to enantioenriched 3-aminopyrrolidine-2,5-diones. These methods often rely on the formation of a chiral complex between the catalyst and one of the reactants, which then directs the approach of the other reactant.

Advanced Synthetic Approaches and Chemo-selectivity Considerations

Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of complex molecules like this compound, often with improved chemo- and stereoselectivity.

Organocatalytic and Metal-Catalyzed Transformations

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidine (B122466) derivatives. Chiral amines, thioureas, and phosphoric acids have been successfully employed as catalysts in the conjugate addition of various nucleophiles to α,β-unsaturated carbonyl compounds, including maleimides. For the synthesis of this compound, an organocatalytic Michael addition of benzylamine to N-phenylmaleimide could be a viable and stereoselective approach.

Transition metal catalysis also offers a range of possibilities. For instance, palladium-catalyzed allylic amination reactions can be used to introduce an amino group at the 3-position of a suitable pyrrolidine precursor. Rhodium-catalyzed reactions have also been shown to be effective in the synthesis of succinimide-linked derivatives.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) provide a highly efficient route to complex molecular scaffolds in a single synthetic operation. A potential MCR for the synthesis of this compound could involve the reaction of an aldehyde, an amine, and a dienophile in a [3+2] cycloaddition reaction.

One such strategy involves the in-situ generation of an azomethine ylide from the condensation of an amino acid and an aldehyde. This ylide can then undergo a 1,3-dipolar cycloaddition with a dipolarophile like N-phenylmaleimide to construct the pyrrolidine ring with the desired substituents. For the target molecule, a reaction between benzaldehyde, an amino acid ester, and N-phenylmaleimide could be envisioned. Such reactions have been shown to produce highly functionalized spiropyrrolidine derivatives with good regio- and diastereoselectivity.

The following table outlines some advanced synthetic strategies:

| Reaction Type | Key Features | Potential Application for Target Compound |

| Organocatalytic Michael Addition | Asymmetric, metal-free | Stereoselective addition of benzylamine to N-phenylmaleimide |

| Transition Metal-Catalyzed Amination | High efficiency, functional group tolerance | Introduction of the benzylamino group onto a pyrrolidine precursor |

| Multicomponent [3+2] Cycloaddition | High atom economy, complexity generation | One-pot synthesis from benzaldehyde, an amino acid, and N-phenylmaleimide |

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship Studies

The exploration of the chemical space around this compound through the synthesis of analogues is a key strategy in medicinal chemistry to identify compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. These studies systematically probe the influence of various structural modifications on the biological activity of the parent compound.

The introduction of various substituents on the phenyl ring can significantly impact the electronic and steric properties of the molecule, thereby influencing its biological activity. For instance, in related series of N-arylpyrrolidine-2,5-diones, the presence of electron-withdrawing or electron-donating groups on the phenyl ring has been shown to modulate their anticonvulsant properties. nih.gov

Table 1: Examples of N-Aryl Modifications in Pyrrolidine-2,5-dione Analogs and Their Potential Impact on Activity

| R' Substituent on N-Aryl Ring | Synthetic Precursor (Aniline) | Potential Influence on Activity |

| 4-Fluoro | 4-Fluoroaniline | May enhance metabolic stability and binding affinity. |

| 4-Chloro | 4-Chloroaniline | Can alter lipophilicity and electronic character. |

| 4-Methoxy | 4-Methoxyaniline | Introduces a polar, electron-donating group. |

| 3,4-Dichloro | 3,4-Dichloroaniline | Increases lipophilicity and introduces steric bulk. |

| 4-Trifluoromethyl | 4-(Trifluoromethyl)aniline | Strong electron-withdrawing group, can improve cell permeability. |

The general synthetic route involves the condensation of a substituted aniline with a precursor such as 3-aminosuccinic acid or a derivative thereof, followed by reaction with benzaldehyde and a reducing agent to install the benzylamino group.

The 3-benzylamino side chain is another critical component for structural modification. Alterations to the benzyl group can provide insights into the specific interactions of this moiety with biological targets. Synthetic strategies to achieve these modifications typically involve the reaction of 3-amino-1-phenylpyrrolidine-2,5-dione with a variety of substituted benzaldehydes via reductive amination.

This approach allows for the introduction of a wide range of substituents onto the aromatic ring of the benzyl group. The nature and position of these substituents can have a profound effect on the compound's activity. For example, in analogous compounds, the introduction of halogen or trifluoromethyl groups on the benzyl ring has been shown to influence biological efficacy. nih.gov

Table 2: Representative Modifications of the 3-Benzylamino Moiety and Their Synthetic Precursors

| R'' Substituent on Benzyl Ring | Synthetic Precursor (Benzaldehyde) | Potential SAR Implications |

| 4-Chloro | 4-Chlorobenzaldehyde | Investigates the effect of halogen bonding and lipophilicity. |

| 4-Methyl | 4-Methylbenzaldehyde | Probes steric tolerance and hydrophobic interactions. |

| 4-Nitro | 4-Nitrobenzaldehyde | Introduces a strong electron-withdrawing group. |

| 2,4-Dichloro | 2,4-Dichlorobenzaldehyde | Explores the impact of multiple substitutions and steric hindrance. |

| 3-Trifluoromethyl | 3-(Trifluoromethyl)benzaldehyde | Examines the influence of a lipophilic, electron-withdrawing group. |

Furthermore, the nitrogen of the benzylamino group can be a site for further derivatization, such as alkylation or acylation, to explore the necessity of the N-H bond for activity.

One approach to diversify the pyrrolidine ring is through [3+2] cycloaddition reactions. researchgate.net Starting with a precursor like (E)-3-benzylidene-1-phenylpyrrolidine-2,5-dione, 1,3-dipolar cycloaddition with various dipoles can lead to the formation of spiro-pyrrolidine derivatives. researchgate.net This strategy introduces significant structural complexity and allows for the exploration of novel chemical space.

Another strategy involves the synthesis of fused ring systems. For instance, reductive isomerization of a related compound, (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione, can lead to the formation of N-aryl pyrrolo-quinolines, effectively incorporating the pyrrolidine ring into a larger, more rigid structure. jocpr.com

Bioisosteric replacement is another advanced diversification strategy. mdpi.com This involves replacing the pyrrolidine-2,5-dione core with other five-membered heterocyclic systems that have similar steric and electronic properties. For example, replacing one of the carbonyl groups with a thiocarbonyl or replacing the nitrogen atom with other heteroatoms could lead to analogues with different metabolic stability and target interaction profiles.

Table 3: Strategies for Diversification of the Pyrrolidine Ring System

| Modification Strategy | Key Precursor/Reaction | Resulting Structural Motif |

| Spirocyclization | [3+2] Cycloaddition of an exocyclic alkene derivative | Spiro-pyrrolidine derivatives |

| Ring Fusion | Reductive isomerization of a suitably substituted precursor | Fused heterocyclic systems (e.g., pyrrolo-quinolines) |

| Bioisosteric Replacement | Synthesis from alternative heterocyclic precursors | Analogues with modified core scaffolds |

These derivatization strategies provide a comprehensive toolkit for medicinal chemists to systematically probe the structure-activity relationships of this compound, paving the way for the discovery of new therapeutic agents.

Theoretical and Computational Investigations of 3 Benzylamino 1 Phenylpyrrolidine 2,5 Dione

Quantum Chemical Analyses of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. tandfonline.comjksus.org These methods allow for the calculation of various electronic properties and reactivity descriptors that predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the orbital most likely to accept electrons (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and reactive.

For 3-(Benzylamino)-1-phenylpyrrolidine-2,5-dione, the HOMO is expected to be localized primarily on the electron-rich regions, such as the benzylamino group and the phenyl ring attached to the nitrogen atom, which are capable of donating electrons. The LUMO is anticipated to be distributed over the electrophilic centers of the molecule, particularly the carbonyl carbons of the pyrrolidine-2,5-dione ring.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Indicates electron-donating capability (nucleophilicity). |

| LUMO | -1.8 | Indicates electron-accepting capability (electrophilicity). |

| Energy Gap (ΔE) | 4.7 | Reflects chemical stability and reactivity. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the van der Waals surface of a molecule. It is a valuable tool for predicting intermolecular interactions and identifying reactive sites for both electrophilic and nucleophilic attacks.

On an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive electrostatic potential, colored blue, are electron-poor and represent likely sites for nucleophilic attack.

In the case of this compound, the MEP map would predictably show strong negative potential around the two carbonyl oxygen atoms due to their high electronegativity and lone pairs of electrons. These sites are the primary centers for hydrogen bonding and interactions with electrophiles. A region of positive potential would be expected around the hydrogen atom of the secondary amine (-NH-) group, making it a potential hydrogen bond donor. The aromatic rings would exhibit moderately negative potential on their π-faces.

The distribution of partial atomic charges within a molecule further quantifies its electronic structure and helps in predicting reactivity. Methods such as Mulliken population analysis are used to assign charges to each atom based on the calculated molecular orbitals. up.ac.za

This analysis reveals the electrophilic and nucleophilic nature of specific atoms. For this compound, the carbonyl oxygen atoms are expected to carry a significant negative partial charge, confirming their role as nucleophilic centers. The carbonyl carbon atoms, being bonded to two electronegative oxygen and nitrogen atoms, would possess a positive partial charge, marking them as electrophilic sites susceptible to attack by nucleophiles. The nitrogen atoms would also carry negative charges, although the charge on the imide nitrogen would be influenced by the electron-delocalizing effects of the adjacent carbonyl groups.

| Atom | Partial Charge (a.u.) | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen (O) | -0.55 | Nucleophilic, Hydrogen Bond Acceptor |

| Carbonyl Carbon (C) | +0.60 | Electrophilic |

| Imide Nitrogen (N1) | -0.40 | Electron-withdrawing environment |

| Amino Nitrogen (N-benzyl) | -0.65 | Nucleophilic, Basic |

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and how it behaves over time.

Conformational analysis of this compound involves identifying its most stable three-dimensional structures. This process begins with geometry optimization or energy minimization, where the molecule's geometry is adjusted to find the lowest energy arrangement, known as the global minimum.

Due to the presence of several rotatable single bonds—specifically the C-N bond of the benzylamino group and the N-phenyl bond—the molecule can exist in multiple conformations. Conformational sampling is performed to explore these different spatial arrangements by systematically rotating these bonds and calculating the potential energy of each resulting structure. This mapping of the potential energy surface reveals various low-energy, stable conformers (local minima) and the energy barriers that separate them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Molecular dynamics simulations are well-suited to study these effects by placing the molecule in a simulated box of solvent molecules (e.g., water, methanol, or dimethyl sulfoxide) and calculating the forces between all atoms over time. rsc.org

For this compound, polar solvents are expected to interact strongly with the polar regions of the molecule. Specifically, solvents capable of hydrogen bonding would interact with the carbonyl oxygens and the N-H group. These interactions can stabilize certain conformations over others. For instance, a conformation that exposes the polar groups to the solvent may be favored in water, whereas in a non-polar solvent, a more compact conformation that minimizes the exposure of these groups might be more stable. MD simulations can track these conformational changes and provide a detailed picture of the molecule's dynamic behavior in different chemical environments.

Ligand-Protein Stability and Flexibility

The stability of a ligand-protein complex is a critical factor in determining the potential efficacy of a compound. Molecular dynamics (MD) simulations are a primary computational method used to assess the stability and flexibility of such complexes over time. In a typical MD simulation, the ligand, in this case, this compound, is placed in the binding site of a target protein, and their movements and interactions are calculated over a set period, often nanoseconds.

Key metrics evaluated during MD simulations to understand ligand-protein stability include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD for the ligand within the binding pocket suggests that it maintains a consistent binding mode. Similarly, the RMSF of the protein's amino acid residues can indicate how the protein's flexibility is affected by the presence of the ligand. Regions of the protein that show reduced fluctuation upon ligand binding may be crucial for the interaction. For a compound like this compound, a stable complex with low RMSD and localized changes in protein flexibility would suggest a favorable and sustained interaction with its target.

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the potential biological activity of compounds like this compound by elucidating its interactions at a molecular level.

Identification of Potential Binding Sites and Interaction Modes

Molecular docking simulations can identify the most probable binding sites of this compound on a target protein. The algorithm samples a large number of possible conformations and orientations of the ligand within the protein's structure, scoring them based on a defined scoring function. The results can reveal a specific binding pocket where the ligand fits favorably.

Furthermore, these simulations detail the specific types of interactions that stabilize the ligand-protein complex. For this compound, these interactions could include:

Hydrogen bonds: The carbonyl groups of the pyrrolidine-2,5-dione ring and the secondary amine are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The phenyl and benzyl (B1604629) groups can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-pi stacking: The aromatic rings of the compound can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

The table below illustrates a hypothetical summary of interactions for this compound with a target protein, as would be predicted by a molecular docking study.

| Interaction Type | Ligand Group | Protein Residue (Example) |

| Hydrogen Bond | Carbonyl Oxygen | Serine |

| Hydrogen Bond | Amine Hydrogen | Aspartate |

| Hydrophobic | Phenyl Ring | Leucine |

| Pi-Pi Stacking | Benzyl Ring | Phenylalanine |

Prediction of Binding Affinity and Ligand Efficiency

Beyond identifying the binding mode, molecular docking scoring functions provide an estimation of the binding affinity, often expressed as a docking score or in units of energy (e.g., kcal/mol). A lower (more negative) binding energy generally indicates a more favorable and stable interaction.

Ligand efficiency (LE) is another important metric derived from binding affinity. It relates the potency of a ligand to its size (number of heavy atoms). LE is calculated using the formula:

LE = -ΔG / N

where ΔG is the binding free energy and N is the number of non-hydrogen atoms. A higher LE value is desirable as it suggests that the compound achieves its binding affinity with a more efficient use of its atoms. For this compound, a favorable binding affinity combined with a good ligand efficiency score would mark it as a promising candidate for further investigation.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Analogues

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable for predicting the activity of new, unsynthesized analogues of this compound.

Two-Dimensional Multiple Linear Regression (MLR) Analysis

In a 2D-QSAR study, various molecular descriptors are calculated for a set of analogues of this compound with known biological activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Multiple Linear Regression (MLR) is then used to build a linear equation that correlates a selection of these descriptors with the observed biological activity. The general form of an MLR equation is:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors and c₀, c₁, ..., cₙ are the regression coefficients. A statistically robust MLR model, with a high correlation coefficient (R²) and predictive power (validated by a test set of compounds), can be used to estimate the activity of new analogues based on their calculated descriptor values.

The following table provides an example of data that would be used in an MLR analysis for a series of analogues.

| Compound | Activity (e.g., IC₅₀) | Descriptor 1 (e.g., logP) | Descriptor 2 (e.g., Molar Refractivity) |

| Analogue 1 | 1.2 µM | 2.5 | 80 |

| Analogue 2 | 0.8 µM | 3.1 | 85 |

| Analogue 3 | 2.5 µM | 2.1 | 75 |

Three-Dimensional Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

3D-QSAR methods like CoMFA and CoMSIA provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. In these approaches, the analogues of this compound are aligned based on a common substructure.

CoMFA calculates the steric and electrostatic fields around each molecule. The variation in these fields is then correlated with the biological activity. The results are often visualized as contour maps, where different colored regions indicate areas where increased or decreased steric bulk or electrostatic potential would enhance or diminish activity.

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the structural requirements for activity.

The insights gained from CoMFA and CoMSIA contour maps can guide the rational design of new analogues of this compound with potentially improved biological activity.

Mechanistic Biological Investigations of 3 Benzylamino 1 Phenylpyrrolidine 2,5 Dione at the Molecular and Cellular Level in Vitro

Cellular Target Identification and Validation in Preclinical Models

The pyrrolidine-2,5-dione scaffold is recognized as a versatile pharmacophore, and its derivatives have been evaluated against a range of biological targets. nih.gov The biological activity of these compounds is significantly influenced by the nature and position of substituents on the pyrrolidine-2,5-dione ring. nih.gov

Derivatives of the succinimide (B58015) and pyrrolidine-2,5-dione core structures have demonstrated inhibitory effects against several enzymes.

Acetylcholinesterase (AChE): Compounds containing a succinimide moiety have been investigated as inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease. While specific IC50 values for 3-(Benzylamino)-1-phenylpyrrolidine-2,5-dione are not available, related succinimide derivatives have been shown to exhibit competitive inhibition of AChE. The inhibitory potency of these derivatives is influenced by the substituents on the succinimide ring.

α-Glucosidase and α-Amylase: In the context of metabolic disorders, the inhibition of α-glucosidase and α-amylase is a therapeutic approach for managing type 2 diabetes. These enzymes are involved in the digestion of carbohydrates. Certain pyrrolidine-2,5-dione derivatives have been identified as potential inhibitors of these enzymes. For instance, some ketone derivatives of succinimide have shown inhibitory activity against both α-amylase and α-glucosidase. Although direct inhibitory data for this compound is not documented, its core structure suggests a potential for such activity.

| Enzyme | Activity of Related Compounds |

| Acetylcholinesterase | Succinimide derivatives show competitive inhibition. |

| α-Glucosidase | Pyrrolidine-2,5-dione derivatives have shown inhibitory potential. |

| α-Amylase | Ketone derivatives of succinimide exhibit inhibitory activity. |

This table summarizes the enzymatic activities observed for compounds structurally related to this compound.

The N-phenylsuccinimide and pyrrolidine-2,5-dione frameworks have been incorporated into molecules targeting various receptors in the central nervous system. For example, certain N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione have been synthesized and evaluated for their affinity towards serotonin (B10506) receptors, specifically 5-HT1A and 5-HT2A. This indicates that the pyrrolidine-2,5-dione scaffold can serve as a basis for developing receptor-active compounds. However, the specific receptor binding profile of this compound has not been reported.

Modulation of Intracellular Signaling Pathways by this compound

The impact of this compound on intracellular signaling pathways, such as those governing apoptosis and the cell cycle, has not been directly investigated. However, studies on related heterocyclic compounds provide some insights into potential mechanisms.

The induction of apoptosis is a key mechanism for many anti-cancer agents. While there is no direct evidence of this compound inducing apoptosis, some compounds with a pyrrolidine-2,5-dione core have been explored for their cytotoxic and pro-apoptotic effects. For example, certain pyrrolo[1,2-b] nih.govnih.govebi.ac.ukbenzothiadiazepines have been shown to induce apoptosis in cancer cell lines through the activation of caspases. It is plausible that, depending on the cellular context and specific targets, this compound could also modulate apoptotic pathways.

The regulation of the cell cycle is a critical process in cell proliferation, and its disruption is a hallmark of cancer. Various small molecules have been developed to target the cell cycle machinery, leading to cell cycle arrest and inhibition of tumor growth. Certain N,Nʹ-diarylurea derivatives have been reported to induce cell cycle arrest in non-small-cell lung cancer cells. Given the presence of a phenylamino (B1219803) group in this compound, it is conceivable that this compound could also influence cell cycle progression, although experimental validation is required.

Autophagy Modulation Studies

Currently, there are no published in vitro studies specifically investigating the effects of this compound on autophagy modulation at the molecular and cellular level. Therefore, its role as a potential modulator of autophagic pathways remains uncharacterized.

Anti-proliferative Effects in Cancer Cell Lines and Associated Molecular Mechanisms

While various chemical compounds are evaluated for their anti-proliferative properties, specific data regarding the effects of this compound on cancer cell lines is not present in the available scientific literature.

A review of published research indicates a lack of studies that have evaluated the anti-proliferative activity of this compound against common cancer cell lines such as the human liver cancer cell line HepG-2, the human breast cancer cell line MCF-7, the human colon cancer cell line HCT-116, or the human lung cancer cell line A549. Consequently, no data on its potential cytotoxicity or cytostatic effects on these cell lines is available.

In the absence of primary studies on the anti-proliferative effects of this compound, there have been no subsequent investigations into the molecular mechanisms that would be elucidated through gene expression profiling or proteomic analysis of treated cancer cells.

Anti-inflammatory and Immunomodulatory Mechanism Exploration (In Vitro)

The scientific literature lacks specific in vitro studies focused on the anti-inflammatory and immunomodulatory mechanisms of this compound. While other pyrrolidine-2,5-dione derivatives have been explored for such properties, these findings cannot be directly extrapolated to the specified compound.

There is no available research data on the effects of this compound on the production of cytokines in immune cell cultures. Therefore, its potential to modulate inflammatory responses through the regulation of pro-inflammatory or anti-inflammatory cytokines is unknown.

Investigations into the potential inhibitory effects of this compound on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway have not been reported in the scientific literature. The NF-κB pathway is a critical regulator of inflammation, and the role of this specific compound in its modulation has yet to be determined.

Antioxidant Mechanisms and Radical Scavenging Activity (In Vitro)

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in the pathology of numerous diseases. The ability of a chemical compound to scavenge free radicals is a key indicator of its potential antioxidant activity. In vitro assays are fundamental tools for the initial screening and characterization of such properties.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common and reliable methods used to evaluate the radical scavenging capacity of compounds in vitro. Both assays are based on spectrophotometric measurements where the antioxidant compound reduces a stable radical, leading to a measurable color change.

In the DPPH assay, the deep violet-colored DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine in the presence of an antioxidant. The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing the solution to lose its color. The extent of decolorization in both assays is proportional to the concentration and potency of the antioxidant. Results are often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the radicals.

Despite a thorough review of scientific literature, no specific data from DPPH or ABTS radical scavenging assays for this compound has been publicly reported. While studies exist for other derivatives of the pyrrolidine-2,5-dione (succinimide) core, these findings are not directly applicable to the specific compound . nih.govnih.gov

Table 1: DPPH and ABTS Radical Scavenging Activity of this compound

| Assay | Parameter | Result |

|---|---|---|

| DPPH | IC50 | Data not available |

| ABTS | IC50 | Data not available |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Benzylamino 1 Phenylpyrrolidine 2,5 Dione Derivatives

Impact of N-Phenyl Substituent Modifications on Biological Activity and Selectivity

The N-phenyl substituent at the 1-position of the pyrrolidine-2,5-dione ring plays a significant role in modulating the biological activity and selectivity of this class of compounds. Modifications to this aromatic ring can influence the molecule's pharmacokinetic and pharmacodynamic properties.

Research on related N-aryl pyrrolidine-2,5-diones has demonstrated that the nature and position of substituents on the N-phenyl ring can drastically alter their biological profiles. For instance, in the context of anticonvulsant activity, the introduction of electron-withdrawing or electron-donating groups can affect the compound's ability to interact with its biological target.

A study on a series of N-aryl and N-aminoaryl 3-phenylpyrrolidine-2,5-diones revealed that the electronic properties of the N-phenyl ring are critical for anticonvulsant effects. While specific data on 3-(benzylamino)-1-phenylpyrrolidine-2,5-dione is limited, general trends suggest that lipophilicity and electronic character are key determinants of activity.

| N-Phenyl Substituent | Observed Effect on Biological Activity (General Trends) |

| Unsubstituted Phenyl | Baseline activity, serves as a reference for comparison. |

| Electron-Withdrawing Groups (e.g., -Cl, -CF₃) | Can enhance activity, potentially by altering electronic interactions with the target or improving metabolic stability. |

| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | May either increase or decrease activity depending on the specific biological target and the position of the substituent. |

| Polar Groups (e.g., -OH, -NH₂) | Can influence solubility and the potential for hydrogen bonding, which may affect target binding and pharmacokinetic properties. |

Role of the 3-Benzylamino Moiety in Molecular Recognition and Potency

The 3-benzylamino moiety is a key structural feature that significantly influences the molecular recognition and potency of these derivatives. This group can participate in various non-covalent interactions with biological targets, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

The secondary amine in the benzylamino group can act as both a hydrogen bond donor and acceptor, which is a critical feature for anchoring the molecule within a receptor's binding site. The hydrogen atom on the nitrogen can form a hydrogen bond with an acceptor group on the target protein, while the lone pair of electrons on the nitrogen can interact with a hydrogen bond donor.

The benzyl (B1604629) group, with its aromatic ring, provides a site for potential π-π stacking, cation-π, or hydrophobic interactions with complementary residues in the binding pocket. The flexibility of the benzyl group allows it to adopt various conformations, which can be crucial for an optimal fit with the target.

While direct studies on the 3-benzylamino moiety in this specific scaffold are not extensively available, research on related compounds with amino substituents at the 3-position of the pyrrolidine-2,5-dione ring highlights the importance of this position for biological activity. The size, shape, and electronic nature of the substituent at this position are determining factors for potency. For example, in a series of 3-substituted pyrrolidine-2,5-diones, the presence of a dimethylamino group was found to be particularly beneficial for anticonvulsant activity. mdpi.com This suggests that the amino functionality is a key contributor to the desired biological effect.

Influence of Pyrrolidine (B122466) Ring Substitutions on Conformational Preferences and Biological Effects

Substitutions on the pyrrolidine ring, particularly at the 3-position, have a profound impact on the molecule's conformational preferences and, consequently, its biological effects. nih.gov The five-membered pyrrolidine ring is not planar and can adopt various envelope and twisted conformations. nih.gov The substituents on the ring influence the puckering of the ring, which in turn affects the spatial orientation of the pharmacophoric groups. nih.gov

SAR studies on a variety of 1,3-disubstituted pyrrolidine-2,5-diones have consistently shown that the nature of the substituent at the 3-position is a strong determinant of anticonvulsant activity. nih.gov For instance, derivatives with bulky substituents like benzhydryl or isopropyl at this position have shown favorable activity in certain seizure models. nih.gov In contrast, smaller substituents like a methyl group were more active in other models. nih.gov

The introduction of a substituent at the 3-position also creates a stereocenter, leading to the possibility of enantiomers with different biological activities, which will be discussed in the next section.

| 3-Position Substituent | General Effect on Anticonvulsant Activity |

| Unsubstituted | Generally lower activity compared to substituted analogs. nih.gov |

| Methyl | Active in maximal electroshock (MES) seizure models. nih.gov |

| Isopropyl | Favorable protection in subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov |

| Benzhydryl | Favorable protection in scPTZ seizure models. nih.gov |

| Phenyl | Often confers good activity, forming a core structure for further derivatization. |

The conformational restriction imposed by the pyrrolidine ring is a key advantage in drug design, as it reduces the entropic penalty upon binding to a target. The specific conformation stabilized by the substituents will determine how well the pharmacophoric elements align with the corresponding interaction points on the biological target.

Stereochemical Considerations and Enantiomeric Activity Profiles

The presence of a chiral center at the 3-position of the pyrrolidine ring in this compound means that the compound can exist as a pair of enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

While specific studies on the enantiomeric activity profiles of this compound are not widely reported, it is highly probable that one enantiomer would be more active than the other. The differential activity would arise from the distinct three-dimensional arrangement of the substituents around the chiral center, leading to a better fit of one enantiomer into the binding site of the target protein.

For example, the spatial orientation of the benzylamino group and the phenyl group at the 3-position (if present) relative to the pyrrolidine-2,5-dione core would be critical for optimal interaction with the target. One enantiomer might place these groups in the correct orientation for favorable interactions, while the other might lead to steric clashes or suboptimal binding.

In the broader context of pyrrolidine derivatives, the stereospecific orientation of substituents has been shown to be crucial for activity. nih.gov Therefore, the stereoselective synthesis and biological evaluation of the individual enantiomers of this compound would be a critical step in the development of any potential therapeutic agent based on this scaffold.

Development of Predictive Models for Biological Efficacy Based on Structural Features

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools in medicinal chemistry for understanding the relationship between the chemical structure of a compound and its biological activity. These models can help in designing new derivatives with improved efficacy and in prioritizing compounds for synthesis and testing.

For pyrrolidine-2,5-dione derivatives, QSAR studies have been employed to identify the key structural features that contribute to their anticonvulsant activity. These models typically use a set of calculated molecular descriptors, which quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties.

While a specific QSAR model for this compound derivatives is not available in the public domain, studies on related anticonvulsants have highlighted the importance of certain descriptors. These often include:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as partial charges and dipole moments, which are important for electrostatic interactions.

Hydrophobic descriptors: Like the partition coefficient (logP), which relates to the compound's ability to cross cell membranes.

Steric descriptors: Which account for the size and shape of the molecule.

A hypothetical QSAR study on this compound derivatives might reveal that a certain range of lipophilicity, specific electronic properties of the N-phenyl and benzylamino rings, and a particular steric bulk at the 3-position are optimal for activity. Such models could then be used to virtually screen a library of designed compounds and predict their biological efficacy before embarking on their synthesis.

Future Research Directions and Emerging Opportunities for 3 Benzylamino 1 Phenylpyrrolidine 2,5 Dione

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The advancement of drug discovery can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). nih.govijettjournal.org These computational tools offer powerful methods for navigating the vast chemical space to design and optimize novel therapeutic agents. astrazeneca.com For 3-(Benzylamino)-1-phenylpyrrolidine-2,5-dione, AI and ML can be pivotal in several areas:

Predictive Modeling: By leveraging existing data on the biological activities of various pyrrolidine-2,5-dione derivatives, ML algorithms can build robust quantitative structure-activity relationship (QSAR) models. nih.gov These models can predict the anticonvulsant, antinociceptive, or anti-inflammatory potential of novel, yet-to-be-synthesized analogs, thereby prioritizing the most promising candidates. semanticscholar.org

De Novo Drug Design: Generative AI models can design entirely new molecules based on the succinimide (B58015) scaffold. nih.gov These models can be trained to optimize for multiple parameters simultaneously, such as high predicted potency, selectivity against specific biological targets, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.com

Target Identification and Validation: AI can analyze complex biological data from genomics and proteomics to identify and validate novel biological targets for which derivatives of this compound may be effective. This expands the potential therapeutic applications beyond the central nervous system.

ADMET Profiling: A significant hurdle in drug development is poor pharmacokinetic profiles. ML models are increasingly used to predict properties like solubility, bioavailability, and potential toxicity early in the discovery process, reducing the likelihood of late-stage failures. mdpi.com

Exploration of Novel Biological Targets and Mechanisms of Action

While initial studies point towards anticonvulsant activity, the succinimide scaffold is known for its broad biological effects. nih.gov A key future direction is to explore the polypharmacology of this compound and its analogs to identify new therapeutic indications.

The primary mechanism for many anticonvulsant succinimides involves the modulation of voltage-gated ion channels. nih.govresearchgate.net In vitro ligand binding studies on related hybrid compounds have pointed towards an influence on neuronal voltage-sensitive sodium and L-type calcium channels as the most likely mechanism of action for both anticonvulsant and antinociceptive effects. nih.govresearchgate.netmdpi.com

Beyond epilepsy, there is a strong rationale for investigating this compound class in other areas, particularly pain and inflammation. Many anticonvulsant drugs are effective in managing neuropathic pain. nih.gov Research into related molecules has demonstrated efficacy in preclinical models of tonic and neuropathic pain, suggesting potential interactions with targets such as the TRPV1 receptor. mdpi.commdpi.com Furthermore, various succinimide derivatives have shown potent anti-inflammatory, antimicrobial, and antitumor activities, and some act as enzyme inhibitors or 5-HT receptor ligands. nih.gov

| Biological Target Class | Specific Target/Pathway | Therapeutic Potential | Evidence from Related Compounds |

|---|---|---|---|

| Ion Channels | Voltage-Gated Sodium Channels | Epilepsy, Neuropathic Pain | Primary mechanism for many succinimide anticonvulsants. nih.govresearchgate.netmdpi.com |

| Ion Channels | L-type Calcium Channels | Epilepsy, Neuropathic Pain | Identified as a target for related hybrid molecules. semanticscholar.orgnih.govresearchgate.net |

| Receptors | TRPV1 Receptor | Neuropathic & Inflammatory Pain | Investigated as a potential mechanism for analgesic effects. mdpi.commdpi.com |

| Receptors | GABAergic System (GABA-A, GAT-1) | Epilepsy, Anxiety | Modulation of GABA is a common anticonvulsant mechanism. nih.govmdpi.com |

| Enzymes | Carbonic Anhydrase | Epilepsy, Glaucoma | Inhibition leads to localized acidosis, attenuating excitatory neurotransmission. mdpi.comepilepsysociety.org.uk |

| Enzymes | Cyclooxygenase (COX) / Lipoxygenase (LOX) | Inflammation, Pain | Related Michael adducts show dual COX/LOX inhibition. nih.gov |

Development of Advanced Synthetic Methodologies for Analog Generation

To fully explore the structure-activity relationships (SAR), efficient and versatile synthetic methods are required to generate a diverse library of analogs.

Michael Addition: The foundational synthesis of this compound likely proceeds via an aza-Michael addition of benzylamine (B48309) to N-phenylmaleimide. researchgate.netnih.gov This reaction can be optimized using modern techniques.

Mechanochemistry: A mechanochemical approach, which uses mechanical force to drive reactions, has been successfully applied to the synthesis of 3-aminopyrrolidine-2,5-dione (B1193966) derivatives. This solvent-free method is environmentally friendly and can lead to high yields and purity. researchgate.net

Stereoselective Synthesis: The compound possesses a chiral center at the C3 position of the pyrrolidine (B122466) ring, and stereochemistry is often critical for biological activity. The development of organocatalytic asymmetric Michael additions is a promising strategy to selectively synthesize the desired enantiomer. researchgate.netrsc.org

Multicomponent Reactions: To rapidly increase molecular complexity, one-pot multicomponent reactions, such as the [3+2] cycloaddition, can be employed. researchgate.net Using precursors like (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones, this strategy allows for the efficient construction of novel and complex spirocyclic scaffolds. researchgate.net

Strategic Design for Enhanced Potency and Selectivity in Preclinical Studies

A systematic exploration of the SAR is crucial for optimizing the therapeutic profile of this compound. This involves making targeted modifications to different parts of the molecule.

Molecular Hybridization: A successful strategy in this chemical class is the creation of hybrid molecules that combine the pyrrolidine-2,5-dione pharmacophore with structural motifs from other established drugs like ethosuximide (B1671622) or levetiracetam. nih.govresearchgate.netnih.gov This approach has yielded compounds with a broader spectrum of activity and improved safety profiles. semanticscholar.org

Substituent Effects: The electronic and steric properties of substituents on the aromatic rings can profoundly influence activity. SAR studies on related series have shown that electron-withdrawing groups (e.g., -CF3, -Cl) on aryl moieties can enhance anticonvulsant potency. mdpi.comnih.gov A systematic investigation of substitutions on both the N-phenyl and the benzyl (B1604629) rings is warranted.

Modification of the Linker and Amine: The nature of the group at the C3 position is a key determinant of activity. Replacing the benzylamino group with other aliphatic, aromatic, or heterocyclic amines can probe the binding pocket of the biological target. Furthermore, modifying the linker, for instance by incorporating an acetamide (B32628) moiety, has been shown to extend the spectrum of anticonvulsant activity. nih.gov

| Molecular Region | Modification Strategy | Observed Impact on Activity | Reference |

|---|---|---|---|

| N-1 Position (Imide Nitrogen) | Introduction of arylpiperazine-alkyl linkers | Significantly enhances anticonvulsant potency. | nih.gov |

| C-3 Position (Chiral Center) | Variation of the amine substituent (alkyl vs. aryl) | Crucial for potency and spectrum of activity. | researchgate.net |

| Aromatic Rings | Introduction of electron-withdrawing groups (e.g., F, Cl, CF3) | Generally increases anticonvulsant efficacy. | mdpi.comnih.gov |

| Overall Structure | Hybridization with other anticonvulsant pharmacophores | Leads to broad-spectrum activity in multiple seizure models. | nih.govresearchgate.netnih.gov |

| Linker between Scaffold and Terminal Group | Replacement of alkyl chains with acetamide linkers | Can extend activity to different seizure models (e.g., MES and scPTZ). | nih.gov |

Unexplored Reactivity Profiles and Chemical Transformations for Diversification

The inherent reactivity of the succinimide core and its precursors offers numerous opportunities for chemical diversification beyond simple analoging.

Cycloaddition Reactions: The N-phenylmaleimide precursor is an excellent dienophile and dipolarophile. It can participate in Diels-Alder and 1,3-dipolar cycloaddition reactions to generate fused and bridged bicyclic systems, creating conformationally constrained analogs with unique 3D shapes.

Functionalization of the Amine: The secondary amine of the benzylamino group serves as a handle for further chemical modification. Acylation, sulfonylation, or reductive amination can be used to attach a wide variety of functional groups, exploring new chemical space and potentially introducing new interactions with biological targets.

Ring Transformations: While more challenging, exploring reactions that modify the succinimide ring itself could lead to novel heterocyclic systems. Selective reduction of one or both carbonyl groups or reactions involving enolate chemistry could yield new scaffolds for biological evaluation. The use of the succinimide ring as a versatile building block for more complex heterocyclic compounds remains a promising but underexplored avenue. nih.gov

Q & A

Q. What are the common synthetic routes for 3-(Benzylamino)-1-phenylpyrrolidine-2,5-dione, and what reaction conditions influence yield?

The synthesis typically involves cyclization of precursors under acidic or basic conditions. For example, pyrrolidine-2,5-dione derivatives are often synthesized via reactions between aniline derivatives and maleic anhydride, followed by cyclization and functionalization. Key steps include:

- Cyclization : Acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions to form the pyrrolidine ring .

- Substitution : Benzylamine or fluorophenylamino groups are introduced via nucleophilic substitution or condensation reactions .

- Optimization : Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. ethanol) significantly affect yields. For instance, higher polarity solvents improve solubility of intermediates .

Q. What physicochemical properties of this compound are critical for bioavailability studies?

Key parameters include:

- LogP : Predicted to be ~2.5 (moderate lipophilicity), influencing membrane permeability .

- Molecular weight : 298.31 g/mol (within Lipinski’s rule limits) .

- Hydrogen bonding : The dione and benzylamino groups contribute to H-bond donor/acceptor capacity, affecting solubility and target binding .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved enzyme inhibition?

Quantum chemical calculations (e.g., DFT) and molecular docking can predict binding affinities to target enzymes like aromatase or P450 isoforms. For example:

- Target validation : Docking studies using crystallographic data (e.g., PDB: 3EQM for aromatase) can identify critical interactions between the compound’s benzyl group and hydrophobic enzyme pockets .

- IC₅₀ optimization : Modulating substituents (e.g., replacing fluorine with methoxy groups) alters electronic effects, potentially improving inhibition (e.g., IC₅₀ reduced from 23.8 µM to sub-10 µM in analogs) .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions or impurity profiles. Mitigation strategies include:

Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) in pyrrolidine-2,5-dione derivatives?

A factorial design approach is recommended:

- Variables : Substituent type (e.g., benzyl vs. phenyl), position (N1 vs. C3), and steric bulk .

- Outputs : Measure IC₅₀, LogP, and metabolic stability (e.g., microsomal half-life).

- Case study : In analogs, introducing a 4-fluorophenyl group increased aromatase inhibition 1.5-fold compared to non-fluorinated derivatives .

Methodological Guidelines

Q. How to validate the biological activity of this compound in cell-based assays?

- Cell lines : Use hormone-dependent cancer lines (e.g., MCF-7 for aromatase inhibition) .

- Dose-response : Test 0.1–100 µM with 72-hour incubation.

- Controls : Include aminoglutethimide (aromatase inhibitor) and vehicle (DMSO <0.1%) .

Q. What are best practices for scaling up synthesis without compromising purity?

- Process optimization : Use flow chemistry for controlled cyclization (residence time: 30 min, 100°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.